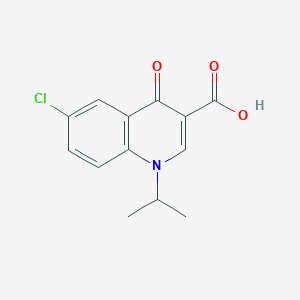
6-氯-4-氧代-1-(丙-2-基)-1,4-二氢喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "6-Chloro-4-oxo-1-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of the quinolone class, which is known for its antibacterial properties. Quinolones are a group of synthetic broad-spectrum antibiotics that are effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies of these compounds are crucial for developing new antibacterial agents with improved efficacy and reduced resistance .
Synthesis Analysis
The synthesis of quinolone derivatives often involves the introduction of various substituents to the quinolone core to enhance antibacterial activity. For instance, the synthesis of 6,7,8-polysubstituted quinolones has been explored, leading to compounds with significant antibacterial activities . The synthesis process typically includes the formation of the quinolone ring followed by various substitution reactions to introduce different functional groups at specific positions on the ring.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a ketone at the 4-position. Substituents at the 6-position, such as a chlorine atom, can influence the compound's antibacterial activity. The presence of a propyl group at the N-1 position in the compound of interest may also affect its biological activity and pharmacokinetic properties .
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, including transformations of their functional groups. For example, propanenitriles can be stepwise transformed into amides and then into acids under specific conditions, which may be applicable to modifying the side chains of quinolone derivatives to obtain new compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as melting points, solubility, and dissociation properties, are important for their formulation and therapeutic application. For example, the study of the melting and dissociation properties of a closely related compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, provides insights into the improvement of the crystallization and purification processes of quinolone antibiotics like ciprofloxacin . These properties are influenced by factors such as ion strength, temperature, and pH, and are critical for the drug's bioavailability and stability.
科学研究应用
抗菌活性
1,4-二氢喹啉-3-羧酸衍生物的研究已证明对革兰氏阳性和革兰氏阴性细菌具有显着的抗菌活性。例如,对 6,7- 和 7,8- 二取代化化合物的研究突出了构效关系,从而确定了与氧氟沙星等已建立的抗生素相比抗菌功效增强的化合物 (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980)。此外,某些喹啉衍生物已显示出解决抗生素耐药性的前景,而抗生素耐药性是当代医学中的一个关键问题。
抗炎和抗菌特性
喹啉连接的呋喃衍生物已被合成并评估其抗炎、抗菌和减少胃肠道毒性的特性。这些化合物通过仔细的结构修饰,在抗炎和抗菌应用中都显示出显着的潜力,而没有与某些传统药物相关的溃疡和脂质过氧化风险 (M. S. Alam, Priyatosh Sarkar, A. Husain, Akranth Marella, M. Zaman, M. Akhter, M. Shaharyar, O. Alam, F. Azam, 2011)。
抗真菌和抗分枝杆菌作用
喹啉衍生物的新型合成已将其应用扩展到抗真菌和抗分枝杆菌领域。例如,基于氟喹诺酮的 4-噻唑烷酮是从关键的喹啉羧酸开发的,除了其核心抗菌特性外,还展示出中度的肾上腺素能阻断和交感神经抑制作用 (N. Patel, S. D. Patel, 2010)。此外,已经开发出旨在抑制结核分枝杆菌的化合物,这表明喹啉衍生物在对抗结核病中发挥作用,同时降低细胞毒性,为新的抗结核疗法提供了有希望的途径 (Sandeep Kumar Marvadi, Devendra Nagineni, Syeda Safoora, V. S. Krishna, D. Sriram, S. Kantevari, 2020)。
属性
IUPAC Name |
6-chloro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFREBLZTLGIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea](/img/structure/B2557539.png)
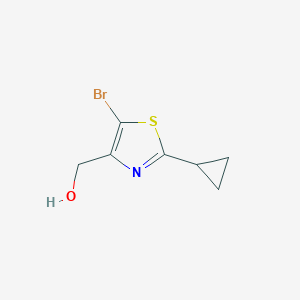
![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)
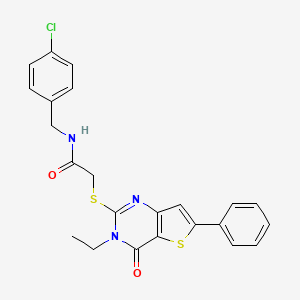
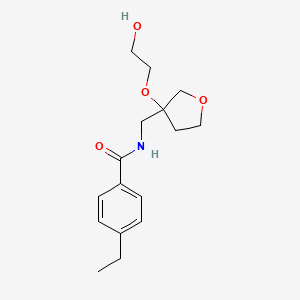
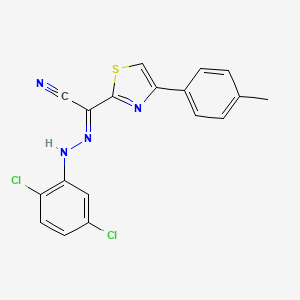
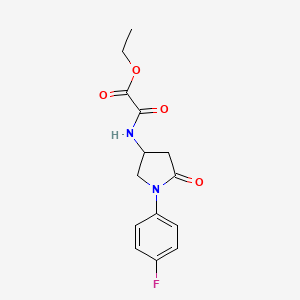
![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)
![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)
![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)
![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)